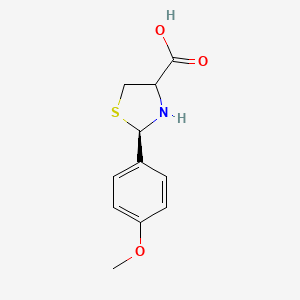
(2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
概要
説明
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of reagents, solvents, and catalysts can be tailored to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, potentially altering its biological activity.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of chiral catalysis and asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The thiazolidine ring can participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity. The methoxy group on the phenyl ring can also influence the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
(S)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid: The enantiomer of the ®-form, which may exhibit different biological activities and properties.
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid: The racemic mixture containing both ®- and (S)-enantiomers.
2-Phenylthiazolidine-4-carboxylic acid: A similar compound lacking the methoxy group, which can affect its chemical and biological properties.
Uniqueness
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of the methoxy group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H13NO3S |
|---|---|
分子量 |
239.29 g/mol |
IUPAC名 |
(2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9?,10-/m1/s1 |
InChIキー |
ZQRSXNJVEHLFCE-QVDQXJPCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














